3-Azido-4-methylpyridine

Description

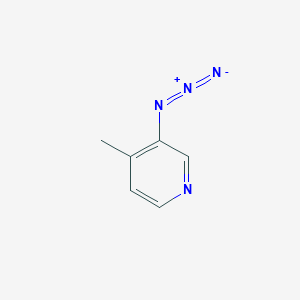

Structure

3D Structure

Properties

IUPAC Name |

3-azido-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-2-3-8-4-6(5)9-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGNIWJPUUMEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539764 | |

| Record name | 3-Azido-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-22-2 | |

| Record name | 3-Azido-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Azido 4 Methylpyridine

Precursor Derivatization Strategies for 3-Amino-4-methylpyridine (B17607)

A primary and efficient pathway to 3-azido-4-methylpyridine involves the chemical transformation of its amino precursor, 3-amino-4-methylpyridine. This section explores the key strategies for this conversion.

Transformation of 3-Amino-4-methylpyridine to Azido (B1232118) Derivatives

The conversion of 3-amino-4-methylpyridine to its corresponding azide (B81097) is most commonly achieved through a diazotization reaction followed by substitution with an azide source. This two-step process begins with the treatment of the aminopyridine with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. This intermediate is then reacted with an azide salt, typically sodium azide (NaN₃), to yield this compound.

The diazotization reaction is a well-established method for converting primary aromatic amines to a wide variety of functional groups. google.com In the context of 3-amino-4-methylpyridine, this process has been utilized in multi-step syntheses of more complex molecules. For instance, a synthetic route to obtain 3-amino-4-methylpyridine itself can involve the diazotization of 2-amino-4-picoline to 2-hydroxy-4-methylpyridine, followed by several other transformations. google.com

Optimization of Direct Azidation Protocols (e.g., Sodium Azide Mediated)

Direct azidation methods offer a more streamlined approach to the synthesis of azides, potentially avoiding the sometimes harsh conditions of diazotization. While direct C-H azidation of pyridine (B92270) rings is an area of active research, a more common "direct" approach for synthesizing aryl azides from anilines involves a one-pot diazotization-azidation sequence.

The efficiency of sodium azide-mediated azidation is often dependent on the reaction conditions. For instance, in the synthesis of other azidopyridines, nucleophilic aromatic substitution of a suitable leaving group (like a halogen) with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is a common strategy. The temperature for such reactions can range from 60°C to 100°C with reaction times of 4 to 24 hours, often yielding products in over 70% yield.

Recent advancements in organic synthesis have also explored metal-catalyzed direct C-H azidation of arenes and heteroarenes using sodium azide as the azidating agent. nih.gov These methods, often employing catalysts based on copper or rhodium, can offer high regioselectivity. nih.gov For example, copper(II)-catalyzed direct azidation of azacalix rsc.orgarene pyridine derivatives with sodium azide has been reported to proceed efficiently. nih.gov

Comparative Analysis of Diverse Synthetic Routes to this compound

Several synthetic pathways to this compound and its analogs have been developed. This section provides a comparative analysis of these routes, evaluating their efficiency, selectivity, and environmental impact.

Evaluations of Efficiency and Selectivity in Preparative Approaches

The traditional diazotization route, while effective, can sometimes suffer from side reactions and the need for careful temperature control. The selectivity of the azidation step is generally high, as the diazonium group is an excellent leaving group.

Alternative routes, such as nucleophilic aromatic substitution on a halogenated precursor (e.g., 3-bromo-4-methylpyridine (B15001) or 3-chloro-4-methylpyridine), offer a different approach. The reaction of 3-bromo-3-methylpyridine with sodium azide is a known method for producing the corresponding azide. The efficiency of this substitution is influenced by the nature of the leaving group and the reaction conditions.

Microwave-assisted synthesis has emerged as a technique to potentially enhance the selectivity and efficiency of such reactions. The choice of solvent also plays a crucial role, with polar aprotic solvents like DMF and DMSO being preferred for their ability to dissolve the reactants.

| Synthetic Route | Precursor | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Diazotization | 3-Amino-4-methylpyridine | NaNO₂, Acid, NaN₃ | Low temperature for diazotization | Well-established, generally high yielding | Requires careful temperature control, potential for side reactions |

| Nucleophilic Substitution | 3-Halo-4-methylpyridine | NaN₃ | DMF or DMSO, 60-100°C | Good yields, avoids diazotization | Requires halogenated precursor, may require elevated temperatures |

| Metal-Catalyzed C-H Azidation | 4-methylpyridine (B42270) | NaN₃, Metal Catalyst, Oxidant | Varies with catalyst system | Direct functionalization, high regioselectivity possible | Catalyst cost and removal, may require specific directing groups |

Considerations of Novel and Environmentally Conscious Methodologies

The development of greener synthetic methods is a growing priority in chemical research. For the synthesis of azides, this includes exploring less toxic reagents and more environmentally friendly solvents.

One approach involves the direct conversion of alcohols to azides, which could be relevant for synthesizing functionalized derivatives. A one-pot procedure using bis(2,4-dichlorophenyl) phosphate (B84403) activation has been developed for this purpose, avoiding the use of highly toxic hydrazoic acid. organic-chemistry.org This method proceeds under mild conditions and is efficient, offering a greener alternative to traditional methods. organic-chemistry.org

The use of water as a solvent in organic reactions is another key aspect of green chemistry. mdpi.com While direct azidation of pyridines in water is still an emerging area, the development of water-tolerant catalytic systems holds promise for future applications. mdpi.com Furthermore, techniques like sonochemical synthesis, which utilizes ultrasound irradiation, can lead to shorter reaction times and milder conditions, contributing to a more eco-friendly process. researchgate.net

Synthesis of Functionalized this compound Derivatives

The azide group in this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives. The most prominent reaction of azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which forms 1,2,3-triazoles. This reaction is highly efficient and regioselective, making it a powerful tool for bioconjugation and materials science.

For instance, azido-functionalized pyridines have been used in the synthesis of antibody-drug conjugates (ADCs). rsc.org In one study, an azido linker was installed on a pyridine ring to enable conjugation to an antibody via strain-promoted alkyne-azide cycloaddition (SPAAC). rsc.org

Furthermore, the azide group can be reduced to an amine, providing a pathway to other functionalized pyridine derivatives. For example, the reduction of an azide to an amine using triphenylphosphine (B44618) and water has been reported in the synthesis of functionalized 6-azaindoles. chemrxiv.org This transformation opens up possibilities for further derivatization through reactions common for primary amines.

The synthesis of functionalized 3-azidoadenosine derivatives, while not directly involving this compound, showcases the synthetic utility of the azido group in complex molecule synthesis, including its use in creating linkages for oligonucleotide synthesis. researchgate.net

Theoretical and Computational Chemistry of 3 Azido 4 Methylpyridine and Azidopyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organic molecules, offering a balance between computational cost and accuracy. nih.govrsc.org It is widely used to predict the geometry, electronic structure, and vibrational frequencies of molecules like 3-azido-4-methylpyridine.

Geometry optimization using DFT methods is a fundamental step in computational chemistry to determine the most stable three-dimensional structure of a molecule. nih.govmdpi.com For azidopyridines, this involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. The process is repeated until the forces are negligible, resulting in an optimized geometry with specific bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

In the case of this compound, the pyridine (B92270) ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the azido (B1232118) group around the C-N bond. Computational studies on related molecules, such as azido- and methylsulfonyl-trideoxyhex-enopyranosides, have demonstrated the use of DFT at levels like B3LYP to identify the most stable conformers and their relative energies. nih.gov For 4-azidopyridine (B1251144), the formation of two different trans-conformers in a silicon complex, SiCl4(4-azidopyridine)2, has been observed and studied computationally, highlighting the possibility of multiple stable or low-energy conformations depending on the molecular environment. mdpi.com One conformer featured coplanar pyridine rings, while in the other, the rings were nearly orthogonal. mdpi.com The geometry optimization of such molecules is typically performed using basis sets like 6-311++G(d,p), which provide a good description of electron distribution. nih.gov

| Computational Method | Basis Set | Key Findings from Related Studies | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Determination of stable conformers and their relative energies. | nih.govnih.gov |

| DFT | Not Specified | Identification of different conformers based on intermolecular interactions in complexes. | mdpi.com |

| Semi-empirical (AM1, PM5) | Not Applicable | Examination of tautomeric and conformational equilibria in substituted pyridines. | mdpi.com |

The electronic structure of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is an important parameter; a smaller gap generally indicates higher reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be located primarily on the electron-rich azido group and the pyridine ring, while the LUMO would be an antibonding π* orbital of the pyridine system. The methyl group, being an electron-donating group, would slightly raise the energy of the HOMO, while the azido group's electronic effect is more complex. Theoretical studies on related triazole compounds have shown that HOMO-LUMO gaps can be effectively calculated to assess stability. irjweb.com For instance, a study on a triazine derivative calculated a HOMO-LUMO gap of 4.4871 eV using the B3LYP/6-31G method. irjweb.com Another study on clevudine (B1669172) and telbivudine (B1682739) reported HOMO-LUMO gaps of 4.1653 eV and 6.6865 eV, respectively, using the B3LYP/6-311++G(d,p) level of theory. nih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides insight into the partial atomic charges. libretexts.orgskku.edu In azidopyridines, the nitrogen atom of the pyridine ring is expected to have a negative charge, while the carbon atoms attached to it will have varying positive charges. researchgate.net Studies on the azide (B81097) group in molecules like 3'-azido-3'-deoxythymidine (AZT) have shown that the terminal nitrogen atoms of the azide moiety tend to have a partial negative charge, while the central nitrogen atom is positively charged. nih.gov This charge distribution is critical for understanding intermolecular interactions and the molecule's electrostatic potential.

| Compound/System | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | B3LYP/6-31G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Clevudine | B3LYP/6-311++G(d,p) | Not specified | Not specified | 4.1653 | nih.gov |

| Telbivudine | B3LYP/6-311++G(d,p) | Not specified | Not specified | 6.6865 | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Computational methods are invaluable for assigning experimental vibrational spectra (FT-IR and Raman). By calculating the vibrational frequencies and normal modes using DFT, a theoretical spectrum can be generated and compared with the experimental one. researchgate.net This comparison allows for the precise assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, key vibrational modes would include the asymmetric and symmetric stretches of the azido group, typically found in the 2100-2160 cm⁻¹ region. mdpi.com A study of 3-azidopyridine (B1254633) noted that its azido-stretching vibration is sensitive to the protonation state of the pyridine ring, shifting by about 8 cm⁻¹ upon protonation. nih.gov Other important vibrations would be the C-H stretching of the methyl group and the pyridine ring, as well as various in-plane and out-of-plane bending and ring deformation modes. DFT calculations on metal-azido complexes with pyridine-based ligands have successfully assigned the vibrational modes of the coordinated azide and pyridine moieties. uaeu.ac.ae

Molecular Orbital Calculations and Rotational Barriers of the Azide Group

Molecular orbital (MO) calculations provide a detailed picture of the electronic structure beyond just the HOMO and LUMO. They can be used to understand bonding, antibonding, and non-bonding interactions within the molecule. The rotation of the azido group around the C-N bond in azidopyridines represents an important conformational process that can be studied computationally.

Reaction Mechanism Studies Using Computational Approaches (e.g., Cycloaddition Pathways)

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. A key reaction of azides is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, where the azide acts as a 1,3-dipole reacting with a dipolarophile (e.g., an alkyne or alkene) to form a five-membered heterocyclic ring. wikipedia.orgmdpi.com

For this compound, computational studies can model its reaction with various dipolarophiles. DFT calculations can be used to locate the transition state structures for the possible regioisomeric products and determine the activation barriers. This allows for the prediction of the reaction's feasibility, regioselectivity, and the influence of substituents. For example, computational studies on the 1,3-dipolar cycloaddition of azides with guanidine (B92328) have modeled the formation of different tetrazole intermediates and their subsequent rearrangements, showing that the reaction is thermodynamically favorable but may have high activation barriers. nih.gov Similarly, studies on nitrilimines, which are also 1,3-dipoles, have used DFT to examine the [3+2] cycloaddition pathways and have found low activation barriers, consistent with their high reactivity. researchgate.net The electronic properties of this compound, influenced by both the pyridine nitrogen and the methyl group, would be critical in determining its reactivity and regioselectivity in such cycloaddition reactions.

Quantum Chemical Calculations in Metal-Azido-Pyridine Complexes

The coordination of azidopyridines to metal centers is of great interest in coordination chemistry and materials science. Quantum chemical calculations, particularly DFT, are extensively used to study the structure, bonding, and electronic properties of these metal complexes. nih.govchalmers.seresearchgate.net

These calculations can provide detailed information on the coordination geometry around the metal ion, which is often octahedral in these complexes. chalmers.se For instance, in complexes of Fe(II), Ni(II), and Zn(II) with 4-benzoylpyridine (B1666322) and azide, DFT calculations have been used to analyze the bonding modes of the azide ligand (terminal, end-on, or end-to-end bridging) and to calculate the charges on the metal centers. chalmers.se In a study of Zn(II) terpyridine azide compounds, DFT calculations helped to understand the ligand-to-metal charge transfer and identified the azido ligand as a potential nucleophile in cycloaddition reactions. uaeu.ac.ae

Furthermore, DFT studies on 3-aminopyridine (B143674) transition metal complexes have determined various quantum chemical parameters, including HOMO-LUMO gaps and charge distributions, to rationalize their reactivity and potential applications. scirp.org For a hypothetical complex of this compound with a metal ion, DFT could predict the optimized geometry, the strength of the metal-ligand bonds, the electronic transitions responsible for its spectroscopic properties, and how coordination affects the reactivity of both the pyridine ring and the azido group.

| System Studied | Computational Method | Key Insights Obtained | Reference |

|---|---|---|---|

| Fe(II), Ni(II), Zn(II) azido complexes with 4-benzoylpyridine | DFT | Determination of coordination sphere, azide bonding modes, and charge distribution. | chalmers.se |

| Zn(II) terpyridine azide complexes | DFT/TD-DFT | Analysis of ligand-to-metal charge transfer and reactivity of the azido ligand. | uaeu.ac.ae |

| Transition metal complexes with 3-aminopyridine | DFT | Calculation of HOMO-LUMO gaps and other quantum chemical reactivity parameters. | scirp.org |

| Azo dye metal chelates | DFT (B3LYP/LANL2DZ/6-311G(d,p)) | Optimization of geometries, calculation of HOMO-LUMO energies, and vibrational wavenumbers. | nih.gov |

Advanced Applications of 3 Azido 4 Methylpyridine in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

3-Azido-4-methylpyridine is a valuable heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the presence of two key reactive sites: the energetic azido (B1232118) group and the functionalizable methylpyridine core. The azido group can undergo a variety of transformations, most notably reduction to a primary amine or participation in cycloaddition reactions. This dual reactivity allows chemists to employ it in multi-step syntheses to construct more elaborate molecular architectures.

The strategic placement of the azide (B81097) and methyl groups on the pyridine (B92270) ring makes this compound a sought-after precursor for complex organic molecules, particularly those containing nitrogen-based heterocyclic systems. The azido group often serves as a masked amino group, which can be revealed at a later synthetic stage. This strategy is advantageous because the azide is generally more stable and less reactive under various conditions compared to the corresponding amine, preventing unwanted side reactions. Once reduced, the resulting 3-amino-4-methylpyridine (B17607) becomes a key intermediate for building fused ring systems of significant interest in medicinal chemistry.

A prominent application of this compound is its role as an intermediate in the synthesis of azaindoles, a class of compounds with significant biological activity. Specifically, it is a direct precursor to 3-amino-4-methylpyridine, the key starting material for synthesizing the 6-azaindole (B1212597) scaffold. rsc.orgchemrxiv.org A scalable and metal-free synthesis involves the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.org This process is a formal [4+1] cyclization, where four atoms from the pyridine ring and the nitrogen from the amino group combine with a one-carbon electrophile derived from TFAA to form the fused pyrrole (B145914) ring. chemrxiv.org This methodology provides an efficient, one-pot, and regioselective route to highly functionalized 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. rsc.orgchemrxiv.org The reaction's scope has been explored with various electrophilic agents, including difluoroacetic anhydride (DFAA) and the Vilsmeier-Haack reagent, further expanding the diversity of accessible azaindole derivatives. rsc.orgchemrxiv.org The azaindole scaffold is a crucial component in several therapeutic agents, highlighting the importance of its synthetic precursors. rsc.org

Table 1: Synthesis of 6-Azaindoles from 3-Amino-4-methylpyridine

| Reactant A | Reactant B (Electrophile) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | [4+1] Cyclization | rsc.orgchemrxiv.org |

Integration in Click Chemistry for Functional Material Development

The azido group is one of the cornerstones of "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.orgnih.gov The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov this compound, by virtue of its azide functionality, is an ideal candidate for integration into click chemistry protocols for developing advanced functional materials. sigmaaldrich.com This reaction is highly efficient and bio-orthogonal, meaning it does not interfere with most biological functional groups, making it suitable for complex systems. nih.gov

In materials science, click chemistry is a powerful tool for polymer functionalization. Polymer chains containing terminal or pendant alkyne groups can be readily modified by reacting them with this compound. This "clicking" process covalently attaches the 4-methylpyridine (B42270) moiety to the polymer backbone via a stable triazole linker. This modification can significantly alter the polymer's bulk properties, such as solubility, thermal stability, and hydrophilicity. Furthermore, introducing the pyridine unit can impart new functionalities, such as the ability to coordinate with metal ions or act as a basic site for catalytic applications.

The principles of click chemistry extend to the modification of surfaces and the creation of molecular conjugates. Surfaces, such as those of nanoparticles, quantum dots, or silicon wafers, can be pre-functionalized with alkyne groups. Subsequent reaction with this compound allows for the dense and orderly grafting of methylpyridine units onto the surface. This technique is used to tailor surface properties, for instance, to enhance biocompatibility or to create specific binding sites. In molecular linking, this compound can act as a bridge. For example, it can connect an alkyne-functionalized biomolecule (like a peptide or DNA strand) to another molecule or material, using the newly formed triazole ring as the covalent linker. This strategy is widely employed in drug delivery, diagnostics, and the assembly of complex biomaterials.

Table 2: Applications of this compound in Click Chemistry

| Application Area | Substrate | Reagent | Resulting Structure | Purpose |

|---|---|---|---|---|

| Polymer Functionalization | Alkyne-terminated polymer | This compound | Polymer chain with a terminal methylpyridine-triazole unit | Altering polymer properties (e.g., solubility, metal coordination) |

| Surface Modification | Alkyne-coated nanoparticle | This compound | Nanoparticle surface covered with methylpyridine moieties | Tailoring surface chemistry for specific binding or compatibility |

Construction of Novel Chemical Scaffolds via Azidopyridine Chemistry

The dual reactivity of this compound facilitates the construction of novel and diverse chemical scaffolds, which are the core structures upon which new drugs and materials are built. nih.gov Azidopyridine chemistry provides at least two distinct pathways for scaffold generation.

First, through intramolecular reactions, the azide and the methylpyridine core can be used to build fused heterocyclic systems. As detailed previously, the transformation of this compound into 3-amino-4-methylpyridine, followed by electrophilic cyclization, yields the medicinally relevant 6-azaindole scaffold . rsc.orgchemrxiv.org This represents the construction of a new bicyclic framework from a monocyclic precursor.

Second, through intermolecular click chemistry, the azide group enables the creation of larger, more complex scaffolds. The reaction of this compound with an alkyne-containing molecule generates a new chemical entity featuring a 1,2,3-triazole ring . This triazole is not merely a linker but an integral part of the new scaffold, contributing to its structural rigidity, polarity, and hydrogen-bonding capabilities. This approach allows for the modular assembly of novel molecular frameworks by "clicking" the methylpyridine unit onto various alkyne-bearing platforms, from simple organic molecules to complex natural products.

Q & A

Q. What are the standard synthetic routes for 3-Azido-4-methylpyridine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves introducing the azide group to a pre-functionalized pyridine core. For example, nucleophilic substitution of a halogenated precursor (e.g., 4-methyl-3-chloropyridine) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C for 12–24 hours . Yield optimization requires monitoring reaction kinetics via TLC or HPLC, adjusting stoichiometry (1.2–1.5 equivalents NaN₃), and inert atmosphere (N₂/Ar) to prevent azide decomposition. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95% .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the azide group (δ ~3.5–4.0 ppm for methyl protons, δ ~120–130 ppm for pyridine carbons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 163.06) and detects side products like triazole derivatives from unintended cycloadditions .

- FT-IR : Azide stretching vibrations (~2100 cm⁻¹) confirm functional group integrity .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and moisture-induced decomposition . Regularly monitor purity via HPLC; degradation products (e.g., amines from Staudinger reactions) can be quantified using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in CuAAC (Click Chemistry)?

Methodological Answer: The azide group participates in copper-catalyzed alkyne-azide cycloaddition (CuAAC) to form 1,2,3-triazoles. Kinetic studies (UV-Vis monitoring at 270 nm) reveal rate dependence on Cu(I) catalyst concentration (0.5–2 mol%) and solvent polarity (t-BuOH/H₂O mixtures accelerate reaction rates by 30%) . Computational modeling (DFT, B3LYP/6-31G*) can predict regioselectivity in triazole formation, correlating with experimental LC-MS data .

Q. How can computational modeling predict the electronic properties of this compound for drug design?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electron density distribution, HOMO-LUMO gaps (~4.5 eV for 3-azido derivatives), and electrostatic potential surfaces to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., kinases), validated by experimental IC₅₀ values from enzymatic assays .

Q. What protocols are used to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Kinase Inhibition Assays : Incubate derivatives (1–100 µM) with EGFR/HER2 kinases in 96-well plates. Measure ADP-Glo™ luminescence to quantify ATP consumption; IC₅₀ values <10 µM indicate potent inhibition .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). Normalize viability against controls (DMSO vehicle) and validate with flow cytometry for apoptosis markers (Annexin V/PI) .

Data Contradiction & Validation

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Cross-validate using complementary techniques:

- Discrepant ¹H NMR peaks may arise from tautomerism; confirm via variable-temperature NMR (VT-NMR) in DMSO-d₆ .

- Conflicting MS fragments can be resolved by tandem MS/MS (CID fragmentation) or independent synthesis of proposed structures .

- For crystallographic disagreements (e.g., bond angles), compare with Cambridge Structural Database entries or rerun X-ray diffraction at higher resolution .

Safety & Compliance

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Spill Management : Neutralize azide spills with 10% NaNO₂ solution to prevent explosive HN₃ formation .

- Waste Disposal : Quench residual azides with excess NaNO₂/HCl before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.